![molecular formula C18H17N3O3S B2421232 (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1212792-15-8](/img/structure/B2421232.png)
(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research : The compound is mentioned in the context of pharmaceutical research, specifically in relation to azetidine, pyrrolidine, and piperidine derivatives, which are useful as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment (Habernickel, 2001).
Antimicrobial Activity : Research has been conducted on the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, leading to compounds including piperidine, which showed activity against tested microorganisms (Başoğlu et al., 2013).
Synthesis and Biological Evaluation : A study focused on the synthesis, spectral analysis, and biological evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Syntheses with 5-HT2 Antagonist Activity : Another study described the synthesis of piperidines with 5-HT2 antagonist activity, which is significant for developing treatments targeting specific neurotransmitter systems (Watanabe et al., 1993).
Design and Synthesis for Dual Inhibitors : A series of derivatives were synthesized with the aim of developing dual inhibitors of multidrug-resistant tuberculosis and inflammation. The study showed that the methoxybenzene/nitrofuryl derivative of these compounds exhibited significant anti-inflammatory and anti-tuberculosis activities (Turukarabettu et al., 2019).
Catalytic Synthesis and Antioxidant Agents : Research on the catalytic synthesis of chalcone derivatives including this compound showed potential as highly potent antioxidant agents. This study indicates the compound's utility in combating oxidative stress-related conditions (Prabakaran et al., 2021).
properties
IUPAC Name |
(E)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(6-5-14-3-2-12-25-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGXILOASCODB-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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